N-(4-(3-(fluoromethyl)azetidine-1-carbonyl)phenyl)acetamide
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Overview
Description
N-(4-(3-(fluoromethyl)azetidine-1-carbonyl)phenyl)acetamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(fluoromethyl)azetidine-1-carbonyl)phenyl)acetamide typically involves the formation of the azetidine ring followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring . The fluoromethyl group can be introduced through nucleophilic substitution reactions using fluoromethylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-(fluoromethyl)azetidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, fluoromethylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
N-(4-(3-(fluoromethyl)azetidine-1-carbonyl)phenyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-(3-(fluoromethyl)azetidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The fluoromethyl group and azetidine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
Fluoromethyl azetidine: Similar structure but lacks the phenyl and acetamide groups.
Uniqueness
N-(4-(3-(fluoromethyl)azetidine-1-carbonyl)phenyl)acetamide is unique due to the presence of both the fluoromethyl group and the azetidine ring, which confer distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[4-[3-(fluoromethyl)azetidine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-9(17)15-12-4-2-11(3-5-12)13(18)16-7-10(6-14)8-16/h2-5,10H,6-8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOUTXVXNOEKML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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